

# Z57346765 in Combination Therapy: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Z57346765 |           |
| Cat. No.:            | B12308717 | Get Quote |

An In-depth Analysis of the Synergistic Potential of the Novel PGK1 Inhibitor **Z57346765** with the Multi-Kinase Inhibitor Sorafenib in Kidney Renal Clear Cell Carcinoma (KIRC).

The novel small molecule **Z57346765**, a specific inhibitor of the key glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1), has demonstrated significant anti-tumor activity as a monotherapy, particularly in Kidney Renal Clear Cell Carcinoma (KIRC).[1][2] Emerging preclinical evidence now indicates that **Z57346765** can act synergistically with the established anti-cancer agent sorafenib, offering a promising new avenue for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of **Z57346765** in combination with sorafenib, presenting key experimental data, detailed protocols, and mechanistic insights for researchers and drug development professionals.

## Synergistic Anti-proliferative Effects in KIRC Cell Lines

A key study investigated the combination of **Z57346765** and sorafenib in various KIRC cell lines. The combination treatment demonstrated a significantly enhanced anti-tumor effect compared to either drug administered alone. This synergistic effect was quantified using the Combination Index (CI), where a value less than 1 indicates synergy.

Table 1: In Vitro Efficacy of **Z57346765** in Combination with Sorafenib in KIRC Cell Lines



| Cell Line                | Treatment | IC50 (μM) | Combination Index<br>(CI) |
|--------------------------|-----------|-----------|---------------------------|
| OS-RC-2                  | Z57346765 | 1.83      | 0.68                      |
| Sorafenib                | 9.0       | _         |                           |
| Z57346765 +<br>Sorafenib | -         |           |                           |
| 786-O                    | Z57346765 | 4.25      | 0.75                      |
| Sorafenib                | 7.5       |           |                           |
| Z57346765 +<br>Sorafenib | -         | _         |                           |
| ACHN                     | Z57346765 | 3.17      | 0.81                      |
| Sorafenib                | 8.2       |           |                           |
| Z57346765 +<br>Sorafenib | -         |           |                           |

Data extracted from He Y, et al. Eur J Med Chem. 2024.

## In Vivo Tumor Growth Inhibition

The synergistic effect observed in vitro was further substantiated in a nude mouse xenograft model using OS-RC-2 cells. The combination of **Z57346765** and sorafenib resulted in a more pronounced inhibition of tumor growth compared to either monotherapy.

Table 2: In Vivo Efficacy of **Z57346765** and Sorafenib Combination in OS-RC-2 Xenograft Model



| Treatment Group                                | Average Tumor Volume<br>(mm³) at Day 21 | Tumor Growth Inhibition (%) |
|------------------------------------------------|-----------------------------------------|-----------------------------|
| Control (Vehicle)                              | ~1200                                   | -                           |
| Z57346765 (20 mg/kg)                           | ~700                                    | ~42%                        |
| Sorafenib (30 mg/kg)                           | ~600                                    | ~50%                        |
| Z57346765 (20 mg/kg) +<br>Sorafenib (30 mg/kg) | ~200                                    | ~83%                        |

Data estimated from graphical representations in He Y, et al. Eur J Med Chem. 2024.

## Mechanistic Insights: Targeting Glycolysis to Overcome Sorafenib Resistance

The synergistic interaction between **Z57346765** and sorafenib is believed to stem from their complementary mechanisms of action. Sorafenib resistance in KIRC is associated with a metabolic shift towards glycolysis.[1] **Z57346765**, by inhibiting PGK1, directly targets this metabolic vulnerability. By suppressing glucose consumption and lactate production, **Z57346765** is thought to re-sensitize cancer cells to the effects of sorafenib.





Click to download full resolution via product page

Caption: Signaling pathway of **Z57346765** and Sorafenib combination.

# **Experimental Protocols In Vitro Synergy Assay**

- 1. Cell Culture:
- KIRC cell lines (OS-RC-2, 786-O, ACHN) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified



incubator.

- 2. Cell Viability Assay (CCK-8):
- Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Cells were then treated with various concentrations of **Z57346765**, sorafenib, or a combination of both for 48 hours.
- After treatment, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours at 37°C.
- The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
- 3. Data Analysis:
- IC50 values were calculated using a dose-response curve analysis.
- The synergistic effect was quantified by the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.</li>



Click to download full resolution via product page

Caption: In vitro experimental workflow for synergy assessment.

## In Vivo Xenograft Study

- 1. Animal Model:
- Four-week-old male BALB/c nude mice were used for the study.
- 1 x 10^7 OS-RC-2 cells were injected subcutaneously into the right flank of each mouse.



#### 2. Treatment Protocol:

- When tumors reached a volume of approximately 100-150 mm<sup>3</sup>, mice were randomly assigned to four groups:
  - Control (Vehicle)
  - Z57346765 (20 mg/kg, intraperitoneal injection, daily)
  - Sorafenib (30 mg/kg, oral gavage, daily)
  - Z57346765 (20 mg/kg, i.p., daily) + Sorafenib (30 mg/kg, p.o., daily)
- Treatment was administered for 21 consecutive days.
- 3. Data Collection and Analysis:
- Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²) / 2.
- At the end of the study, mice were euthanized, and tumors were excised and weighed.
- Tumor growth inhibition was calculated relative to the control group.

### **Conclusion and Future Directions**

The combination of **Z57346765** and sorafenib presents a compelling therapeutic strategy for KIRC. By targeting the metabolic reprogramming that contributes to sorafenib resistance, **Z57346765** demonstrates a clear synergistic effect, leading to enhanced tumor cell killing both in vitro and in vivo. These promising preclinical findings warrant further investigation to explore the full clinical potential of this combination therapy. Future studies should focus on optimizing dosing schedules, evaluating long-term efficacy and toxicity, and identifying predictive biomarkers to select patients who are most likely to benefit from this novel therapeutic approach. While the current data is limited to KIRC, the mechanism of action suggests that this combination could also be effective in other cancer types that exhibit a reliance on glycolysis for survival and drug resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Z57346765 in Combination Therapy: A Comparative Guide for Cancer Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12308717#z57346765-in-kombinationsstudien-mit-anderen-krebsmedikamenten]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com